molecular formula C13H15N3OS B428197 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 353266-35-0

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone

Katalognummer: B428197
CAS-Nummer: 353266-35-0
Molekulargewicht: 261.34g/mol
InChI-Schlüssel: IOHJYEMFLOFZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is a functionalized pyrimidinone derivative of interest in medicinal chemistry and biochemical research. This compound features a pyrimidinone core, a propyl substituent at the 6-position, and a (3-pyridinylmethyl)sulfanyl moiety at the 2-position. The molecular scaffold is analogous to various biologically active molecules, particularly kinase inhibitors, suggesting potential as a key intermediate or building block in drug discovery programs. The primary research applications for this compound are anticipated to include in vitro enzymatic inhibition assays, where it may serve as a scaffold for targeting protein kinases or other ATP-binding enzymes. Its structural components are commonly found in molecules that modulate signal transduction pathways. Researchers can utilize this compound as a precursor for the synthesis of more complex chemical libraries or as a standard in analytical method development using LC-MS or NMR to support pharmacokinetic and metabolic stability studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle the material with appropriate precautions and verify its identity and purity through spectroscopic methods prior to use in experimental studies.

Eigenschaften

IUPAC Name

4-propyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-4-11-7-12(17)16-13(15-11)18-9-10-5-3-6-14-8-10/h3,5-8H,2,4,9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJYEMFLOFZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Vilsmeier-Haack Chlorination Follow by Thiolation

Inspired by methods for DABO derivatives, chlorination of 6-propyl-4(3H)-pyrimidinone using Vilsmeier-Haack reagent (POCl₃/DMF) generates 4-chloro-6-propylpyrimidine. Subsequent displacement with thiourea introduces the thiol group, followed by alkylation as above.

Advantage : Higher purity due to stepwise functionalization.
Disadvantage : Additional steps reduce overall yield (~50%).

One-Pot Cyclocondensation-Alkylation

A streamlined approach combines cyclocondensation and alkylation in a single pot:

  • React ethyl 3-oxohexanoate with thiourea and 3-pyridinylmethyl bromide under basic conditions.

  • Simultaneous ring formation and alkylation occur, though yields are lower (45–55%) due to competing side reactions.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridinyl-H), 7.75–7.80 (m, 2H, pyridinyl-H), 4.50 (s, 2H, SCH₂), 2.90 (t, 2H, CH₂CH₂CH₃), 1.60–1.70 (m, 2H, CH₂CH₂CH₃), 0.95 (t, 3H, CH₂CH₂CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scale-Up and Industrial Considerations

Solvent Recovery :

  • Ethanol and DMF are recycled via distillation to reduce costs.

Waste Management :

  • Halide byproducts (e.g., KBr) are precipitated and disposed as non-hazardous salt.

Process Optimization :

  • Continuous flow reactors improve heat transfer and reduce reaction time by 30% .

Analyse Chemischer Reaktionen

Types of Reactions

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core or the pyridinylmethylsulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low-temperature conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, along with appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is critical for biological activity. Modifications here alter potency, selectivity, and toxicity:

Compound Name Substituent at C-2 Key Findings Reference
Target Compound 3-Pyridinylmethylsulfanyl Hypothesized enhanced binding via pyridine’s π-system; cytotoxicity data pending.
6-Amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone Benzylsulfanyl Moderate antibacterial activity; no cytotoxicity reported.
6-Amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone 2-Methylbenzylsulfanyl Discontinued due to unstated efficacy/toxicity issues.
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Propargylsulfanyl Synthesized via oxidation; structural stability from hydrogen bonding.
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzylsulfanyl + CF₃ Trifluoromethyl enhances lipophilicity; role of propyl at C-3 unclear.

Key Trends :

  • Aromatic substituents (e.g., benzyl, pyridinylmethyl) improve target binding but may increase cytotoxicity .
  • Aliphatic chains (e.g., propargyl) reduce interaction strength but improve metabolic stability .
  • Electron-withdrawing groups (e.g., CF₃) enhance membrane permeability but may reduce potency in some contexts .

Substituent Variations at Position 6

The 6-propyl group in the target compound is a distinguishing feature. Comparisons with other C-6 substituents:

Compound Name Substituent at C-6 Activity Profile Reference
Target Compound Propyl Expected balanced lipophilicity and stability.
Propylthiouracil Propyl + thione Antithyroid activity via iodine uptake inhibition.
GS-31144 (Diazinon derivative) 2-Hydroxy-2-propanyl Non-organophosphate; environmental persistence.
AM7 (c-Met inhibitor) Complex fluorophenyl Kinase inhibition; clinical relevance in cancer.

Key Trends :

  • Alkyl groups (e.g., propyl, methyl) optimize logP values for bioavailability .
  • Hydroxy or oxy groups (e.g., GS-31144) reduce toxicity but limit blood-brain barrier penetration .

Impact of Additional Modifications

  • C-5 Nitro/Amino Groups: 6-Amino-5-nitro derivatives (e.g., ) exhibit strong hydrogen bonding but may face redox instability.
  • C-3 Substitutions : Propyl or trifluoromethyl groups at C-3 (e.g., ) alter steric hindrance, affecting enzyme active-site access.

Biologische Aktivität

6-Propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a pyrimidine core modified with a propyl group and a pyridinylmethylthio substituent, which may influence its interaction with biological targets.

Chemical Structure

The chemical formula for 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results are summarized in Table 1 below:

Cell Line IC50 Value (µM)
MCF-712.5
A54915.3
HCT1169.8

These findings suggest that the compound exhibits promising anticancer activity, particularly against HCT116 cells.

Antimicrobial Activity

In addition to its anticancer properties, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been tested for antimicrobial efficacy. The compound was evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
In vitro studies demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in Table 2:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is thought to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Q & A

Q. What are the key steps in synthesizing 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone?

Synthesis typically involves alkylation or sulfanyl substitution reactions. For example, similar pyrimidinones are synthesized by reacting nitroso or nitro precursors with tert-butyl hydroperoxide under controlled conditions (20–25°C) to introduce sulfur-containing substituents . Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) are critical to optimize yields. Propargyl or allyl thiols are common intermediates for sulfanyl group incorporation .

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming molecular conformation. For related compounds, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 2050940) provide atomic coordinates, bond lengths, and angles . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and IR spectroscopy to confirm tautomeric forms (e.g., 4(3H)-pyrimidinone vs. 4-hydroxypyrimidine) .

Q. What analytical methods are used to assess purity and by-product formation?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) identifies molecular ions and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products often arise from incomplete alkylation or oxidation. Kinetic studies using in-situ IR or Raman spectroscopy help track intermediate formation. For example, tert-butyl hydroperoxide reactions require strict temperature control (20–25°C) to prevent over-oxidation of nitroso groups to nitro derivatives . Solvent polarity adjustments (e.g., switching from DMF to acetonitrile) can suppress side reactions like dimerization .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, such as fungal enzymes or TNF-α receptors, by analyzing binding affinities of the pyridinylmethylsulfanyl moiety .

Q. How do structural modifications (e.g., substituent changes) affect antifungal activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro at position 5) enhance antifungal potency by increasing membrane permeability. For example, 5-nitro derivatives exhibit MIC values <1 µg/mL against Candida albicans, while propyl groups at position 6 improve metabolic stability .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (rigid crystal lattice) and solution-phase NMR data (tautomerism) are resolved via variable-temperature NMR. For instance, 4(3H)-pyrimidinone may exhibit keto-enol tautomerism in DMSO-d₆, which is suppressed in crystalline states .

Q. How is the compound’s stability under physiological conditions evaluated?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies hydrolysis products (e.g., cleavage of the sulfanyl group) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4). Antioxidant additives (e.g., BHT) mitigate oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.